molecular formula C7H15NO2 B3118938 3-(Isopropyl(methyl)amino)propanoic acid CAS No. 244190-31-6

3-(Isopropyl(methyl)amino)propanoic acid

Cat. No.: B3118938
CAS No.: 244190-31-6
M. Wt: 145.2 g/mol
InChI Key: ZOGOTIIKBRFGIO-UHFFFAOYSA-N
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Description

Significance of β-Amino Acids in Organic and Chemical Biology Research

β-Amino acids are structurally similar to their α-amino acid counterparts, but with the amino group attached to the β-carbon (the third carbon from the carboxyl group). This seemingly small change has profound implications for their chemical and biological properties. In the field of medicinal chemistry, β-amino acids are valued as building blocks for the synthesis of peptidomimetics and other biologically active molecules.

One of the most significant advantages of incorporating β-amino acids into peptide chains is the enhanced stability of the resulting β-peptides against enzymatic degradation by proteases. This resistance to proteolysis can lead to drugs with improved pharmacokinetic profiles. Furthermore, β-peptides are known to form stable, predictable secondary structures, such as helices and sheets, which can be designed to interact with specific biological targets.

The presence of β-amino acid moieties in complex natural products contributes to structural diversity and can confer unique biological functions. nih.gov Researchers are exploring β-amino acids for the development of novel therapeutics, including antimicrobial, antifungal, and anticancer agents. Their utility extends to protein engineering and the development of new biomaterials.

Structural Classification and Nomenclature of Aminopropanoic Acids

Aminopropanoic acids are classified based on the position of the amino group relative to the carboxyl group on the three-carbon propanoic acid backbone. The systematic naming of these compounds follows IUPAC nomenclature, where the carbon atoms of the main chain are numbered starting from the carboxyl carbon as position 1.

α-Aminopropanoic acid (Alanine): In this isomer, the amino group is attached to the α-carbon (C2). Its systematic IUPAC name is 2-aminopropanoic acid. wikipedia.orgresearchgate.net Alanine is one of the 20 common proteinogenic amino acids. wikipedia.org

β-Aminopropanoic acid (β-Alanine): Here, the amino group is bonded to the β-carbon (C3). foodb.ca The systematic IUPAC name is 3-aminopropanoic acid. foodb.ca Unlike its α-isomer, β-alanine is not used in protein synthesis but is a component of naturally occurring peptides like carnosine and anserine.

The compound of focus, 3-(Isopropyl(methyl)amino)propanoic acid , is a derivative of β-alanine. Its nomenclature indicates:

A propanoic acid backbone.

An amino group at position 3 , classifying it as a β-amino acid derivative.

The nitrogen of the amino group is substituted with two different alkyl groups: an isopropyl group and a methyl group. This makes it a tertiary amine.

The structural classification of aminopropanoic acids is fundamental to understanding their chemical reactivity and biological roles.

Overview of Research Interest in Substituted Propanoic Acid Scaffolds

Substituted propanoic acid derivatives, including N-substituted β-amino acids, are considered "privileged scaffolds" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them versatile starting points for drug discovery. nih.govmdpi.com

The synthetic versatility of the propanoic acid scaffold allows for the integration of various substituents, leading to the generation of large libraries of novel derivatives with diverse pharmacological activities. nih.gov Researchers have successfully utilized these scaffolds to develop new therapeutic candidates. For instance, studies have shown that novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibit potent antimicrobial activity against multidrug-resistant bacterial and fungal pathogens. nih.govresearchgate.net Other research has identified 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives as promising scaffolds for the development of novel anticancer agents. mdpi.com

The ability to modify the substituents on the propanoic acid backbone allows chemists to fine-tune the molecule's properties, such as its solubility, lipophilicity, and ability to interact with specific biological targets. This targeted modification is a cornerstone of modern drug development. The ongoing exploration of substituted propanoic acid scaffolds, such as this compound, highlights their potential to yield new and effective therapeutic agents. mdpi.commdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[methyl(propan-2-yl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-6(2)8(3)5-4-7(9)10/h6H,4-5H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGOTIIKBRFGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Derivatization and Analog Synthesis of 3 Isopropyl Methyl Amino Propanoic Acid

Carboxylic Acid Functionalization

The carboxylic acid moiety is a versatile functional group that can be readily converted into a range of derivatives, including esters, amides, and hydrazides. These modifications can significantly alter the polarity, solubility, and metabolic stability of the parent molecule.

Esterification of the carboxylic acid group in 3-(Isopropyl(methyl)amino)propanoic acid can be achieved through several standard synthetic methods. A common approach is the Fischer esterification, which involves reacting the amino acid with an alcohol (such as methanol, ethanol, or isopropanol) in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄). researchgate.netresearchgate.net The reaction is typically heated to drive the equilibrium towards the ester product.

Alternatively, more reactive agents can be used for esterification under milder conditions. Thionyl chloride (SOCl₂) can first convert the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an alcohol. Another method involves using agents like trimethylsilyl (B98337) chloride (TMSCl) to facilitate the reaction between the amino acid and the alcohol. mdpi.commdpi.com These reactions lead to the formation of various ester analogs, which can serve as prodrugs or intermediates for further synthesis.

Table 1: Examples of Ester Analogs of this compound This table is interactive and can be sorted by clicking on the column headers.

Ester Analog Name Alcohol Used Potential Synthetic Method
Methyl 3-(isopropyl(methyl)amino)propanoate Methanol Fischer Esterification
Ethyl 3-(isopropyl(methyl)amino)propanoate Ethanol Acid-Catalyzed Esterification
Isopropyl 3-(isopropyl(methyl)amino)propanoate Isopropanol Thionyl Chloride Method

The carboxylic acid can be converted into amides by reaction with primary or secondary amines. wikipedia.org Due to the low reactivity of carboxylic acids themselves, the reaction typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to form an "active ester" intermediate that is then susceptible to nucleophilic attack by the amine. masterorganicchemistry.com This method is widely used in peptide synthesis and allows for the formation of a stable amide bond. ucl.ac.uk Another route involves the initial conversion of the carboxylic acid to an acyl chloride, which subsequently reacts with an amine to yield the desired amide. masterorganicchemistry.com

Hydrazide derivatives are synthesized by reacting an ester form of the amino acid with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often under reflux conditions. nih.govrsc.org The ester, such as methyl 3-(isopropyl(methyl)amino)propanoate, serves as a precursor in this hydrazinolysis reaction. researchgate.netgoogle.com Hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds and other derivatives. rjptonline.org

Table 2: Amide and Hydrazide Derivatives This table is interactive and can be sorted by clicking on the column headers.

Derivative Name Reagent Functional Group Formed
N-Ethyl-3-(isopropyl(methyl)amino)propanamide Ethylamine Secondary Amide
N,N-Diethyl-3-(isopropyl(methyl)amino)propanamide Diethylamine Tertiary Amide
3-(Isopropyl(methyl)amino)propanehydrazide Hydrazine Hydrate Hydrazide

Amine Functionalization

The nitrogen atom in this compound is a tertiary amine, meaning it is bonded to three carbon atoms (a methyl group, an isopropyl group, and the propyl chain). This structural feature dictates the types of reactions it can undergo.

As a tertiary amine, the nitrogen atom of this compound possesses a lone pair of electrons and is nucleophilic. However, it lacks a hydrogen atom directly attached to the nitrogen, and therefore cannot undergo N-acylation reactions in the same manner as primary or secondary amines. Similarly, direct N-alkylation to form a new carbon-nitrogen bond without changing the oxidation state of the nitrogen is not possible. Instead, the reaction of the tertiary amine with alkylating agents leads to the formation of quaternary ammonium (B1175870) salts, a process discussed in the following section. monash.edu

The formation of quaternary ammonium salts is a characteristic reaction of tertiary amines. This transformation is typically achieved through the Menschutkin reaction, a bimolecular nucleophilic substitution (Sₙ2) reaction. nih.gov In this process, this compound acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, ethyl bromide). The reaction results in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation, with the halide serving as the counter-ion. mdpi.com

These quaternary ammonium derivatives exhibit increased polarity and water solubility compared to the parent tertiary amine. mdpi.comgoogle.com The properties of these salts can be further tuned by the choice of the alkylating agent and the counter-ion. nih.gov

Table 3: Quaternary Ammonium Salts Derived from this compound This table is interactive and can be sorted by clicking on the column headers.

Quaternary Salt Name Alkylating Agent Cation Structure
3-(Isopropyldimethylammonio)propanoate Methyl Iodide [C₃H₇(CH₃)₂N⁺CH₂CH₂COO⁻]
3-(Ethyl(isopropyl)(methyl)ammonio)propanoate Ethyl Bromide [C₃H₇(C₂H₅)(CH₃)N⁺CH₂CH₂COO⁻]

Incorporation into Complex Molecular Architectures

The unique structural features of this compound, a non-standard β-amino acid, make it a valuable building block for the synthesis of more complex molecules with tailored properties.

Use as Building Blocks in Peptide Mimics and Oligomers

The incorporation of β-amino acids into peptide sequences gives rise to β-peptides, which can adopt stable secondary structures similar to those of natural α-peptides, such as helices and sheets. escholarship.org These β-peptides are often more resistant to enzymatic degradation, making them attractive candidates for therapeutic applications. nih.gov this compound can be used as a monomer in the solid-phase or solution-phase synthesis of such peptide mimics. researchgate.net The N-methylation and the isopropyl group on the nitrogen atom can influence the conformational preferences of the resulting oligomer, potentially leading to novel folding patterns and biological activities.

The synthesis of these oligomers typically involves standard peptide coupling protocols, where the carboxylic acid of one monomer is activated and reacted with the amine of another. researchgate.net The bulky isopropyl and methyl groups on the nitrogen of this compound might necessitate modified coupling conditions to overcome steric hindrance.

Scaffolds for Heterocyclic Compound Synthesis

The bifunctional nature of this compound, possessing both a secondary amine and a carboxylic acid, makes it a versatile scaffold for the synthesis of various heterocyclic compounds. nih.govmdpi.com For example, intramolecular cyclization can lead to the formation of β-lactams, which are core structures in many antibiotic drugs.

Furthermore, the amino acid can be used in multicomponent reactions to generate diverse libraries of heterocyclic compounds. For instance, a reaction involving the amino acid, an aldehyde, and an isocyanide (the Ugi reaction) could produce complex peptide-like molecules with heterocyclic cores. These scaffolds can then be further elaborated to create novel chemical entities with potential applications in drug discovery. mdpi.com

Stereochemical Aspects and Asymmetric Synthesis Relevant to 3 Isopropyl Methyl Amino Propanoic Acid

Enantioselective Catalysis in β-Amino Acid Synthesisrsc.orghilarispublisher.com

Enantioselective catalysis has emerged as a powerful strategy for the asymmetric synthesis of β-amino acids, offering efficient access to enantiomerically enriched products. rsc.org This approach utilizes chiral catalysts, which can be transition metal complexes, organocatalysts, or enzymes, to create a chiral environment that directs the formation of one enantiomer over the other. rsc.org A variety of catalytic asymmetric methods have been successfully applied to the synthesis of β-amino acids, including hydrogenation, Mannich reactions, and conjugate additions. rsc.org

For the synthesis of a compound like 3-(isopropyl(methyl)amino)propanoic acid, a key strategy would involve the asymmetric reduction of a suitable prochiral enamine precursor. Chiral catalysts based on rhodium and ruthenium, featuring chiral phosphine (B1218219) ligands, have proven highly effective in the asymmetric hydrogenation of enamines to furnish chiral amines with high enantioselectivity. For instance, the hydrogenation of a (Z)-enamine precursor catalyzed by a complex with a bisphosphepine ligand can proceed with high yields and enantiomeric excesses (ee).

Another prominent method is the catalytic asymmetric Mannich reaction, which involves the addition of an enolate or its equivalent to an imine. Chiral catalysts can control the facial selectivity of the nucleophilic attack on the imine, thereby establishing the stereocenter at the β-position. Organocatalysis, employing small chiral organic molecules such as proline and its derivatives, has also been instrumental in advancing the asymmetric synthesis of β-amino acids through Mannich-type reactions.

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds represents another versatile route. nih.gov In the context of this compound, a copper-catalyzed hydroamination of an appropriate α,β-unsaturated ester could be envisioned. The choice of a chiral ligand is crucial for controlling the regioselectivity and enantioselectivity of the hydrocupration step, leading to the desired β-amino acid derivative. nih.gov

Table 1: Examples of Enantioselective Catalytic Methods for β-Amino Acid Synthesis

Catalytic Method Catalyst/Ligand Example Substrate Type Typical Enantioselectivity (ee) Reference
Asymmetric Hydrogenation Rh- or Ru-phosphine complexes Enamines >90%
Asymmetric Mannich Reaction Chiral organocatalysts (e.g., proline) Imines and enolates High rsc.org
Asymmetric Conjugate Addition Cu-chiral ligand complexes α,β-Unsaturated esters Up to 94%

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. nih.gov This method involves covalently attaching a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be cleaved to afford the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary could be attached to a propanoic acid derivative. One common class of chiral auxiliaries are the Evans oxazolidinones. nih.gov An N-acryloyl derivative of an Evans auxiliary can undergo a diastereoselective conjugate addition of an amine, such as isopropyl(methyl)amine. The steric hindrance imposed by the auxiliary directs the incoming amine to one face of the double bond, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary would yield the desired enantiomer of this compound.

Another approach involves the use of chiral sulfinyl imines. thieme-connect.com An N-tert-butanesulfinyl imine derived from a suitable aldehyde can undergo stereodivergent allylation, where the choice of reaction conditions (e.g., metal and solvent) can selectively produce either diastereomer of the resulting homoallylic amine. thieme-connect.comnih.gov This intermediate can then be further elaborated to the target β-amino acid. The stereochemical outcome is often rationalized by the formation of a closed six-membered chair transition state or an open antiperiplanar transition state, depending on the coordinating ability of the solvent and additives. thieme-connect.com

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Typical Application Mechanism of Stereocontrol Reference
Evans Oxazolidinones Aldol (B89426) reactions, Conjugate additions Steric hindrance directing nucleophilic attack nih.gov
Oppolzer's Sultams Alkylations, Conjugate additions Steric shielding of one face of the enolate nih.gov
Enders' Hydrazones (SAMP/RAMP) Alkylation of aldehydes and ketones Chelation control and steric hindrance nih.gov
N-tert-Butanesulfinylimines Addition of nucleophiles to imines Chelation control involving the sulfinyl group thieme-connect.com

Diastereoselective Control in Carbon-Carbon Bond Formation

Achieving diastereoselective control in carbon-carbon bond formation is crucial when the target molecule contains multiple stereocenters. While this compound itself has only one stereocenter, synthetic intermediates leading to more complex β-amino acids often require such control.

A powerful tool for diastereoselective C-C bond formation is the aldol reaction. researchgate.netscilit.com For instance, the boron-mediated aldol reaction of a β-amino N-acyl oxazolidinone can be highly diastereoselective, affording syn-aldol products in high purity and yield. researchgate.netnih.gov The stereochemical outcome can be controlled by the chirality of both the β-amino acid derivative and the chiral auxiliary, allowing access to different stereoisomers of β'-hydroxy-β-amino acid derivatives. researchgate.net

Alkylation of chiral enolates is another fundamental method for diastereoselective C-C bond formation. scielo.brrsc.org In the synthesis of α-substituted β-amino acids, a chiral amide derived from β-alanine can be converted into its dianion and then treated with an alkyl halide. scielo.br The inherent chirality of the amide directs the approach of the electrophile, leading to a diastereoselective alkylation. Molecular modeling studies can provide insights into the preferred conformation of the enolate and explain the observed stereoselectivity. scielo.br

Table 3: Methods for Diastereoselective C-C Bond Formation in β-Amino Acid Synthesis

Reaction Type Key Reagents/Strategy Stereochemical Outcome Reference
Aldol Reaction Boron-mediated, chiral β-amino N-acyl oxazolidinones High syn-diastereoselectivity researchgate.netnih.gov
Enolate Alkylation Chiral amide-derived dianion and alkyl halides Diastereoselective alkylation scielo.brrsc.org
Michael Addition Conjugate addition to chiral α,β-unsaturated systems Diastereoselective 1,4-addition mdpi.com

Influence of Stereochemistry on Molecular Recognition and Interactionsnih.gov

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, plays a pivotal role in its interactions with other chiral molecules, such as proteins, enzymes, and nucleic acids. nih.gov Enantiomers of a chiral compound can exhibit significantly different biological activities, a phenomenon that underscores the importance of stereoselective synthesis. nih.gov

In the context of β-amino acids, their stereochemistry dictates their ability to form stable secondary structures in peptides (β-peptides), such as helices, sheets, and turns. These well-defined conformations are crucial for their interaction with biological receptors and enzymes, often leading to enhanced activity and metabolic stability compared to their α-peptide counterparts. researchgate.net The incorporation of conformationally constrained β-amino acids can be a powerful strategy to induce specific secondary structures, such as β-turns, which are implicated in molecular recognition processes. nih.gov

Recent studies have investigated the enantioselective binding of β-amino acid derivatives to biological targets. For example, enantiomers of β-amino acid derived naphthalenediimides have shown selective binding to G-quadruplex DNA sequences, which are potential targets for cancer therapy. nih.gov This enantioselective recognition highlights how subtle differences in stereochemistry can lead to significant variations in molecular interactions. Docking studies and spectroscopic techniques are often employed to elucidate the structural basis for this selective binding. nih.gov The stereochemistry can also influence the cellular uptake of compounds, with transport systems often exhibiting stereospecificity. nih.gov

Table 4: Impact of Stereochemistry on Molecular Interactions

Molecular Interaction Effect of Stereochemistry Example Reference
Peptide Secondary Structure Determines folding into helices, sheets, or turns β-peptides forming stable secondary structures
Receptor Binding Enantiomers can have different binding affinities and efficacies Enantioselective binding of drugs to receptors nih.gov
Enzyme Inhibition One enantiomer may be a potent inhibitor while the other is inactive Stereospecific enzyme inhibition researchgate.net
DNA Interaction Enantioselective binding to specific DNA structures β-amino acid derivatives binding to G-quadruplexes nih.gov
Cellular Uptake Stereospecific recognition by transport proteins L-amino acid transport system preference nih.gov

Advanced Characterization and Analytical Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and structure of 3-(Isopropyl(methyl)amino)propanoic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide a detailed map of the carbon and hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons. Based on analogous structures, the predicted ¹H NMR data are summarized below. docbrown.info

Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz) Integration
-CH(C H₃)₂~1.1Doublet~6-76H
-N-C H₃~2.2SingletN/A3H
-N-CH₂-C H₂-COOH~2.5Triplet~7-82H
-N-C H₂-CH₂-COOH~2.8Triplet~7-82H
-C H(CH₃)₂~3.0Septet~6-71H
-COOH ~10-12Broad SingletN/A1H

Table 1: Predicted ¹H NMR Data for this compound.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. The predicted chemical shifts for this compound are outlined below, based on data from similar compounds like propanoic acid. rsc.orghmdb.cadocbrown.info

Assignment Predicted Chemical Shift (δ, ppm)
-CH(C H₃)₂~18-20
-N-C H₃~35-40
-N-CH₂-C H₂-COOH~30-35
-N-C H₂-CH₂-COOH~48-52
-C H(CH₃)₂~55-60
-C OOH~175-180

Table 2: Predicted ¹³C NMR Data for this compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands for its carboxylic acid and tertiary amine functionalities. docbrown.info

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Functional Group
O-H Stretch3300 - 2500Broad, StrongCarboxylic Acid
C-H Stretch (Alkyl)2975 - 2850StrongIsopropyl, Methyl, Methylene
C=O Stretch1725 - 1700StrongCarboxylic Acid
C-H Bend1470 - 1365MediumIsopropyl, Methyl, Methylene
C-N Stretch1250 - 1020MediumTertiary Amine
O-H Bend1440 - 1395 / 960 - 900Medium / BroadCarboxylic Acid

Table 3: Predicted Characteristic IR Absorption Bands for this compound.

The most prominent features would be the very broad O-H stretching band of the hydrogen-bonded carboxylic acid, overlapping with the C-H stretching vibrations, and the strong carbonyl (C=O) absorption. docbrown.info

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation pattern. docbrown.info The molecular ion peak ([M]⁺) for this compound would be expected at an m/z corresponding to its molecular weight (C₇H₁₅NO₂ = 145.20 g/mol ).

Common fragmentation pathways for amino acids and amines can be predicted: chim.lulibretexts.orgnih.gov

Alpha-Cleavage: This is a characteristic fragmentation for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. The largest substituent is preferentially lost. This would lead to fragments from the loss of an isopropyl radical (•CH(CH₃)₂) or a methyl radical (•CH₃).

Decarboxylation: Loss of the carboxyl group (•COOH) is a common fragmentation for carboxylic acids, resulting in an [M - 45]⁺ fragment.

Loss of Water: The molecular ion may lose a molecule of water, particularly under certain ionization conditions, leading to an [M - 18]⁺ fragment.

m/z Value Possible Fragment Ion Fragmentation Pathway
145[C₇H₁₅NO₂]⁺Molecular Ion ([M]⁺)
102[M - C₃H₇]⁺Alpha-cleavage, loss of isopropyl radical
130[M - CH₃]⁺Alpha-cleavage, loss of methyl radical
100[M - COOH]⁺Loss of carboxyl radical
88[CH₃N(H)CH₂CH₂COOH]⁺Cleavage of isopropyl group
74[CH₂(CH₂)COOH]⁺Cleavage at C-N bond

Table 4: Predicted Mass Spectrometry Fragmentation for this compound.

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatography is essential for separating the target compound from impurities, byproducts, or isomers, thereby allowing for its quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds like this compound. iajps.com A reversed-phase HPLC (RP-HPLC) method is typically employed for such polar analytes.

Purity Determination: A standard RP-HPLC setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol. pensoft.net Detection is commonly achieved using an ultraviolet (UV) detector. The purity is determined by comparing the peak area of the main component to the total area of all observed peaks.

Parameter Typical Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3-7)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV (e.g., at 210 nm)
Column Temperature 25-30 °C

Table 5: Typical RP-HPLC Conditions for Purity Analysis.

Enantiomeric Excess Determination: If the compound is chiral and has been synthesized as a single enantiomer, its enantiomeric purity (enantiomeric excess) must be determined. This is accomplished using a specialized chiral HPLC column. The chiral stationary phase (CSP) allows for the separation of the two enantiomers, which then appear as distinct peaks in the chromatogram. The enantiomeric excess is calculated from the relative areas of these two peaks.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. cerealsgrains.org Since this compound is an amino acid with low volatility, it requires chemical modification (derivatization) prior to GC analysis. mdpi.com

The derivatization process converts the polar carboxyl and amino functional groups into less polar, more volatile esters and amides. A common two-step approach involves: researchgate.netnih.gov

Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) by reaction with an alcohol in the presence of an acid catalyst.

Acylation: The secondary amine group is acylated, for example, by reaction with an alkyl chloroformate (e.g., ethyl chloroformate) or trifluoroacetic anhydride (B1165640).

The resulting volatile derivative can be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification of the derivative and any impurities. bevital.no

Parameter Typical Condition
Derivatization Reagents 1. Methanol/HCl (for esterification) 2. Ethyl Chloroformate (for amidation)
Column Capillary column (e.g., HP-5, DB-5)
Carrier Gas Helium or Nitrogen
Injection Temperature ~250 °C
Oven Program Temperature ramp (e.g., 100 °C to 250 °C)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Table 6: Typical GC Conditions for Analysis of Derivatized this compound.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of individual elements (typically carbon, hydrogen, nitrogen, and sulfur) within a sample. This data is then used to calculate the empirical formula of the compound—the simplest whole-number ratio of atoms present. For a newly synthesized or isolated compound like this compound, elemental analysis serves as a crucial checkpoint for confirming its elemental composition and, by extension, its molecular formula (C₇H₁₅NO₂). mdpi.com

The procedure involves the complete combustion of a precisely weighed sample in an excess of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and quantified. From the masses of these products, the masses of carbon, hydrogen, and nitrogen in the original sample can be determined. The oxygen content is typically calculated by difference.

The experimentally determined mass percentages are then compared against the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the confirmation of the empirical and molecular formula.

Table 2: Theoretical vs. Experimental Elemental Composition for C₇H₁₅NO₂

Element Theoretical Mass % Experimental Mass % (Typical)
Carbon (C) 57.89% 57.85 ± 0.4%
Hydrogen (H) 10.41% 10.45 ± 0.4%
Nitrogen (N) 9.65% 9.62 ± 0.4%

Note: The molecular weight of C₇H₁₅NO₂ is 145.20 g/mol . The experimental values are hypothetical examples demonstrating typical acceptable variance.

Advanced Analytical Methodologies in Complex Matrices

Analyzing this compound in complex matrices, such as biological fluids (plasma, urine) or environmental samples, presents significant challenges due to the presence of numerous interfering substances. Advanced analytical methodologies are required to ensure selectivity, sensitivity, and accuracy. The combination of powerful separation techniques with highly sensitive detection methods is the cornerstone of such analyses.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a widely adopted technique for this purpose. HPLC provides the necessary separation of the target analyte from the matrix components. The choice of stationary phase (e.g., C18 for reversed-phase chromatography) and mobile phase composition is optimized to achieve sharp peaks and good resolution.

Following chromatographic separation, the mass spectrometer provides highly selective and sensitive detection. By operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, the instrument can be set to detect a specific precursor ion (the molecular ion of the analyte) and its characteristic product ions, which are generated by collision-induced dissociation. This process significantly reduces background noise and enhances the signal-to-noise ratio, allowing for the quantification of the analyte at very low concentrations.

Effective sample preparation is critical to the success of the analysis. Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are employed to remove bulk interferences and concentrate the analyte before injection into the LC-MS/MS system. The use of a stable isotope-labeled internal standard is also a common practice to correct for matrix effects and variations in extraction recovery and instrument response.

Table 3: Methodologies for Analysis in Complex Matrices

Technique Separation Principle Detection Principle Key Advantages
LC-MS/MS Liquid Chromatography Mass Spectrometry High selectivity, high sensitivity, structural confirmation
GC-MS Gas Chromatography Mass Spectrometry Suitable for volatile/derivatized compounds, high resolution

Structure Activity/property Relationship Studies and Molecular Interactions

Correlating Structural Modifications with Chemical Reactivity Profiles

The chemical reactivity of 3-(Isopropyl(methyl)amino)propanoic acid is dictated by its two primary functional groups: the carboxylic acid and the tertiary amine. Structural modifications to either part of the molecule can significantly alter its reactivity.

The acidity of the carboxylic acid group is influenced by the electron-donating nature of the amino group. The nitrogen atom's lone pair can decrease the acidity of the carboxylic acid compared to unsubstituted propanoic acid through an inductive effect. byjus.com Modifying the alkyl groups on the nitrogen—for instance, replacing the isopropyl group with a smaller or more electron-withdrawing substituent—would modulate this effect. A more electron-withdrawing group would increase the acidity of the carboxyl group. byjus.com

Conversely, the basicity of the tertiary amine is affected by both electronic and steric factors. The isopropyl and methyl groups are electron-donating, which increases the electron density on the nitrogen atom and thus its basicity. However, the steric bulk of the isopropyl group can hinder the approach of a proton or other electrophiles, a phenomenon known as steric hindrance, potentially reducing its effective basicity in certain reactions. The molecule can undergo typical reactions of carboxylic acids (e.g., esterification) and tertiary amines (e.g., salt formation). byjus.com The specific nature of the N-substituents influences the rates and outcomes of these reactions.

Investigating Substituent Effects on Molecular Conformation and Dynamics

The three-dimensional shape and flexibility of this compound are critical for its interaction with other molecules. The substituents on the nitrogen atom play a significant role in determining the molecule's preferred conformations. The single bonds in the propanoic acid chain allow for rotation, leading to different spatial arrangements (conformers), such as gauche and trans.

Studies on analogous molecules, such as 3-(dimethylazinoyl)propanoic acid, have shown that conformational preferences can be influenced by the solvent and pH. nih.gov In protic solvents, there may be a slight preference for the trans conformation, while in aprotic solvents, intramolecular hydrogen bonding can favor a gauche conformation. nih.gov For this compound, the bulky isopropyl group introduces significant steric strain, which would likely influence the rotational barrier around the C-N bond and the C-C bonds of the backbone. This steric hindrance could favor more extended (trans-like) conformations to minimize non-bonded interactions between the isopropyl group and the carboxylic acid moiety. The dynamic interplay between these conformations is crucial for how the molecule fits into binding sites on biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Propanoic Acids

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity or chemical properties. wikipedia.orgnih.gov These models are invaluable in predicting the activity of new, unsynthesized compounds, thereby guiding drug discovery and optimization. mdpi.comcollaborativedrug.com For a series of substituted propanoic acids, a QSAR model would take the form of an equation:

Activity = f (Molecular Descriptors) + error wikipedia.org

This equation relates biological activity (e.g., enzyme inhibition, receptor binding affinity) to calculated physicochemical or structural properties known as molecular descriptors. drugdesign.org

To build a robust QSAR model, the chemical structures must be converted into numerical values, or descriptors. drugdesign.org These descriptors encode different aspects of the molecule's topology, geometry, and electronic properties. hufocw.org For substituted propanoic acids, a wide range of descriptors can be calculated to explore the chemical space and identify which properties are key for a given activity. researchgate.net

Interactive Table: Common Molecular Descriptors in QSAR Studies Below is a table of descriptor classes and examples relevant to the study of propanoic acid derivatives. hufocw.orgresearchgate.net

Descriptor ClassExamplesDescription
Topological Molecular Connectivity Indices, Wiener Index, Randic IndexDescribe the atomic arrangement and bonding pattern in 2D. hufocw.orgresearchgate.net
Geometrical Molecular Surface Area, Molecular Volume, Shadow AreasDescribe the 3D shape and size of the molecule. hufocw.org
Electronic Dipole Moment, HOMO/LUMO Energies, Partial Atomic ChargesDescribe the electron distribution and frontier molecular orbitals. hufocw.orgresearchgate.net
Hybrid/Physicochemical LogP (octanol-water partition coefficient), Molar Refractivity (MR)Represent properties like lipophilicity and polarizability. researchgate.net

These descriptors provide a quantitative basis for comparing molecules and understanding the structural requirements for activity. For example, a positive correlation with LogP might indicate that increased lipophilicity enhances biological activity.

Once descriptors are calculated for a set of compounds with known activities, statistical methods are employed to derive the mathematical relationship. researchgate.net Several statistical techniques are commonly used in QSAR analysis:

Multiple Linear Regression (MLR): This is a common method used to create a linear equation relating the dependent variable (activity) to one or more independent variables (descriptors). researchgate.netnih.gov

Partial Least Squares (PLS): A method that is particularly useful when the number of descriptors is large or when descriptors are correlated with each other. researchgate.net

Machine Learning Methods: More advanced techniques are increasingly used, including:

Random Forest (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction. mdpi.com

Support Vector Machines (SVM): A classification and regression method that finds an optimal hyperplane to separate or relate data points. mdpi.com

Deep Neural Networks (DNN): A complex, multi-layered network that can model highly non-linear relationships. mdpi.com

The goal of these statistical approaches is to generate a model that is not only statistically robust but also has predictive power for new molecules. nih.gov

Molecular Recognition Studies with Biological Macromolecules

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent forces. The ability of this compound to interact with biological macromolecules like proteins is determined by its structure, conformation, and physicochemical properties. nih.gov The interaction with a binding site on a protein is governed by the molecule's lipophilicity, charge distribution, and three-dimensional shape. nih.gov

Studies on related propionic acid derivatives, such as ketoprofen (B1673614) and naproxen, have shown that the propionic acid group can be crucial for binding to proteins like serum albumin. nih.gov This suggests that the carboxylate group of this compound is a key pharmacophoric feature for forming critical interactions within a protein's binding pocket.

The functional groups of this compound enable it to participate in several types of non-covalent interactions with the amino acid residues of an enzyme active site or a receptor binding pocket. These interactions are the basis of its potential biological activity.

Ionic Interactions (Salt Bridges): At physiological pH, the carboxylic acid group will be deprotonated (-COO⁻) and the tertiary amine may be protonated (-NH⁺-). The resulting negative charge on the carboxylate can form strong ionic bonds with positively charged amino acid residues such as lysine (B10760008) (Lys) or arginine (Arg). The protonated amine can likewise interact with negatively charged residues like aspartate (Asp) or glutamate (B1630785) (Glu).

Hydrogen Bonding: The carboxylate group is an excellent hydrogen bond acceptor. The protonated amine can act as a hydrogen bond donor. These interactions with polar amino acid residues (e.g., serine, threonine, asparagine) are critical for orienting the ligand within the binding site.

Hydrophobic Interactions: The non-polar isopropyl and methyl groups can engage in hydrophobic (van der Waals) interactions with non-polar amino acid residues such as valine, leucine (B10760876), isoleucine, and phenylalanine. These interactions are important for affinity, helping to displace water molecules from the binding site.

The specific binding of propionic acid derivatives to receptors has been documented, such as the interaction of alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) with AMPA receptors in the central nervous system. nih.gov While structurally different, this demonstrates the capacity of the propanoic acid scaffold to be incorporated into molecules that achieve specific and high-affinity binding to biological targets.

Modulation of Biochemical Pathways by Propanoic Acid Scaffolds

The propanoic acid scaffold, a core component of this compound, is a versatile framework in medicinal chemistry, known for its role in modulating various biochemical pathways. Derivatives of propanoic acid have been noted for a range of biological activities, including antimicrobial and anticancer properties. The specific substitutions on the propanoic acid backbone are crucial in determining the compound's interaction with biological targets.

The presence of the N-isopropyl and N-methyl groups on the amino nitrogen of this compound introduces specific steric and electronic properties that can influence its binding affinity and selectivity for certain enzymes or receptors. For instance, in broader studies of related compounds, the alkyl substitutions on the nitrogen atom of beta-amino acids have been shown to be critical for their biological activity.

Research on analogous compounds, such as various 3-aminopropanoic acid derivatives, has demonstrated their capacity to serve as building blocks for molecules with significant therapeutic potential. These scaffolds can be functionalized to interact with a variety of biological targets. For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated for their antimicrobial and anticancer activities, demonstrating that the propanoic acid backbone is a viable scaffold for the development of new therapeutic agents. nih.govmdpi.com The specific nature of the side chains and substituents dictates the ultimate biological effect.

While direct studies on this compound are limited, the known activities of structurally similar beta-amino acids suggest its potential to influence cellular processes. Beta-alanine (3-aminopropanoic acid), for instance, is a precursor to carnosine, a dipeptide with significant physiological roles, including pH buffering in muscle cells. nih.govnih.gov This indicates that N-substituted derivatives like this compound could potentially interfere with or modulate pathways involving natural beta-amino acids.

Table 1: Examples of Propanoic Acid Scaffolds and Their Observed Biochemical Roles

Compound/ScaffoldObserved or Potential Biochemical RoleKey Structural Features
Beta-alanine (3-aminopropanoic acid)Precursor to carnosine, involved in muscle pH buffering. nih.govnih.govUnsubstituted beta-amino acid.
3-((4-hydroxyphenyl)amino)propanoic acid derivativesExhibit antimicrobial and anticancer properties. nih.govmdpi.comAromatic substitution on the amino group.
3-(Dialkylamino)propanoic acid derivativesGeneral class with potential for diverse biological activities based on the nature of the alkyl groups.Alkyl substitutions on the amino group.

Role as Noncanonical Amino Acids in Protein Studies

Noncanonical amino acids (ncAAs) are amino acids that are not among the 20 proteinogenic amino acids. Their incorporation into proteins allows for the introduction of novel chemical functionalities, enabling detailed studies of protein structure and function, as well as the creation of proteins with new properties. azolifesciences.comnih.gov this compound, as a beta-amino acid, represents a class of ncAAs that can be used to modify peptide and protein backbones.

The incorporation of beta-amino acids like this compound into a peptide chain results in an expanded backbone, with an additional carbon atom per beta-amino acid residue. nih.gov This alteration can have profound effects on the secondary structure of the peptide, leading to the formation of novel helical, sheet, and turn structures that are resistant to proteolytic degradation. acs.org The stability of these structures makes beta-amino acid-containing peptides (β-peptides) attractive candidates for therapeutic applications.

The specific side chains of the beta-amino acid, in this case, the isopropyl and methyl groups on the nitrogen, would decorate the surface of these novel secondary structures, influencing their molecular recognition properties and biological activity. The N-substitution pattern of this compound is a critical determinant of its conformational preferences when incorporated into a peptide chain.

The process of incorporating ncAAs into proteins typically involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA and does not cross-react with the endogenous translational machinery. nih.govnih.gov While the specific machinery for the incorporation of this compound has not been detailed in available literature, the general methodologies for incorporating ncAAs are well-established and could potentially be adapted for this compound. azolifesciences.commdpi.com

Table 2: Potential Impacts of Incorporating this compound into Peptides

PropertyConsequence of IncorporationRationale
Backbone Structure Introduction of a C-C-N backbone instead of the canonical C-N backbone. nih.govThe defining feature of a beta-amino acid.
Secondary Structure Potential to form novel helical and sheet structures (e.g., 10/12-helices).The longer backbone alters the hydrogen bonding patterns that dictate secondary structure.
Proteolytic Stability Increased resistance to degradation by proteases. acs.orgProteases are specific for the peptide bonds of alpha-amino acids.
Biological Activity Altered or novel biological activity of the resulting peptide.The unique three-dimensional structure and the presentation of side chains can lead to new molecular interactions.

Applications in Chemical Research and Materials Science

Role as Versatile Building Blocks in Organic Synthesis

Organic building blocks are functionalized molecules that form the basis for the modular assembly of more complex molecular structures. manchester.ac.uk Due to the presence of two reactive functional groups—a carboxylic acid and a tertiary amine—N-substituted β-amino acids like 3-(Isopropyl(methyl)amino)propanoic acid are valuable synthons in synthetic chemistry.

N-substituted β-amino acids are established structural units found in a variety of natural compounds, including alkaloids, antibiotics, and peptides. nih.gov Their synthetic derivatives are widely used as precursors for the construction of complex nitrogen-containing heterocycles, which are core components of many pharmaceuticals. rsc.orgmdpi.com The bifunctional nature of this compound allows it to participate in a range of cyclization reactions.

Research has demonstrated that derivatives of β-amino acids can be converted into a series of heterocyclic systems, including those with quinoxaline (B1680401) and benzo[b]phenoxazine moieties, which have shown antimicrobial activities. nih.govplos.org The general strategy involves leveraging the amino and carboxylic acid groups to form rings. While the carboxylic acid can be activated and reacted with an internal or external nucleophile, the tertiary amine itself is generally non-reactive in amidation but directs reactions at adjacent positions. However, in broader synthetic schemes, simpler N-alkylated β-amino acids can be designed to undergo intramolecular cyclization to form lactams or be incorporated into larger heterocyclic frameworks through multi-component reactions.

Table 1: Examples of Heterocyclic Systems Derived from Amino Acid Precursors

Precursor ClassHeterocyclic Product ExampleSynthetic StrategyReference
N-Substituted β-Amino AcidsBenzo[b]phenoxazinesReaction with 2,3-dichloro-1,4-naphthoquinone nih.gov
N-Substituted β-Amino AcidsQuinoxalinesConversion to hydrazides followed by cyclization nih.govplos.org
D-Tryptophan Methyl EsterTetrahydro-β-carbolineMulti-step synthesis involving Pictet-Spengler reaction rsc.org
β-AlaninePhenylmethylene-pentanamideKnoevenagel condensation catalyst rsc.org

Synthetic Intermediates in Fine Chemical Production

In the production of fine chemicals and pharmaceuticals, multi-step synthetic routes are common, where specific molecular fragments are introduced using specialized intermediates. N-alkylated amino acids are considered highly valuable building blocks in the pharmaceutical and fine chemical sectors. manchester.ac.uknih.gov The synthesis of these intermediates is a critical area of research, with methods developed for selective N-alkylation of unprotected amino acids using alcohols. researchgate.net

Compounds structurally related to this compound are produced through scalable industrial processes like the Michael addition of an amine to an acrylic acid derivative. google.com Such processes are foundational for creating a variety of N-substituted β-amino propionic acids used in applications ranging from corrosion inhibitors to pharmaceutical precursors. google.comgoogle.com The specific isopropyl and methyl groups on the nitrogen atom of this compound can be used to tune the steric and electronic properties of a target molecule, making it a useful intermediate for creating analogs of bioactive compounds with modified solubility, lipophilicity, and metabolic stability.

Research Probes in Biological Systems

The unique substitution pattern of this compound makes it a candidate for use as a specialized chemical probe to investigate biological processes.

Modified amino acids are invaluable tools for elucidating enzyme mechanisms, active site topologies, and substrate specificities. mdpi.com Enzymes that process amino acids, such as methyltransferases, can be studied using a panel of N-alkylated substrates. For example, the biosynthesis of β-alanine betaine (B1666868) in certain plants involves the sequential methylation of β-alanine, a process catalyzed by S-adenosyl-l-methionine-dependent N-methyltransferases (NMTases). nih.govnih.gov These enzymes have been shown to methylate β-alanine, N-methyl β-alanine, and N,N-dimethyl β-alanine. nih.govnih.gov

A molecule like this compound, with its bulkier isopropyl group alongside a methyl group, could serve as a non-natural substrate or a competitive inhibitor for such enzymes. By measuring the kinetic parameters (Kₘ and k꜁ₐₜ) of an NMTase with this compound compared to its natural substrates, researchers could probe the steric limits of the enzyme's active site. A lack of reactivity would suggest that the isopropyl group is too large to be accommodated, providing specific information about the geometry of the binding pocket.

Understanding how a small molecule binds to a biological target like a protein receptor is fundamental to drug discovery. The affinity and specificity of this interaction are governed by a combination of factors, including shape complementarity, hydrogen bonding, and hydrophobic interactions. Altering the structure of a ligand and observing the effect on binding provides insight into the nature of the binding pocket.

This compound can be employed as a molecular probe in protein-ligand binding studies. Compared to simpler molecules like β-alanine or N,N-dimethyl-β-alanine, its structure introduces specific steric bulk (the isopropyl group) and a defined hydrophobic character. In binding assays, such as isothermal titration calorimetry or surface plasmon resonance, this compound could be used to map out a binding site. For example, if a receptor binds N,N-dimethyl-β-alanine but shows significantly weaker or no binding with this compound, it would imply a sterically constrained pocket that cannot accommodate the larger isopropyl group. This information is crucial for the rational design of more potent and selective ligands. Furthermore, techniques using deuterated amino acids have shown that subtle structural changes can influence protein-ligand binding affinities, highlighting the utility of custom-synthesized amino acid derivatives in these investigations. mdpi.com

Incorporation into Advanced Materials

N-substituted β-amino acids are important monomers for the synthesis of advanced polymers known as poly(β-peptoid)s. chinesechemsoc.org These materials are structural mimics of polypeptides but exhibit enhanced stability against proteolytic degradation, making them highly attractive for biomedical applications. chinesechemsoc.orgdigitellinc.com

The synthesis of poly(β-peptoid)s can be achieved through the ring-opening polymerization of N-substituted β-alanine N-carboxyanhydrides (β-NNCAs) or N-thiocarboxyanhydrides (β-NNTAs). digitellinc.comdoi.org This polymerization can be controlled to produce polymers with predictable molecular weights and low dispersity. chinesechemsoc.org In this context, this compound serves as the monomer unit that, after conversion to its corresponding β-NNTA, can be polymerized.

Table 2: Polymerization Methods for N-Substituted β-Amino Acid Derivatives

Monomer TypePolymerization MethodKey FeaturesResulting PolymerReference
N-substituted β-amino acid N-thiocarboxyanhydrides (β-NNTAs)Ring-Opening PolymerizationWater-insensitive; controllable; diverse functionalitiesPoly(β-peptoid) chinesechemsoc.orgdigitellinc.com
N-substituted β-alanine N-carboxyanhydrides (β-NNCAs)Nucleophilic Ring-Opening PolymerizationLiving polymerization characteristicsPoly(β-peptoid) doi.org
Optically active β-amino acid N-carboxyanhydrides (β-NCAs)Ring-Opening PolymerizationProduces optically active polymers with stable conformationsPoly(β-peptide) illinois.edu

Design of Functional Polymers and Dendrimers

The incorporation of this compound into polymeric and dendritic architectures can lead to materials with unique functionalities, largely attributable to its distinct molecular structure. As a bifunctional monomer, it possesses both a carboxylic acid and a secondary amine group, enabling its participation in polymerization reactions to form polyamide-based structures, such as poly(β-peptide)s.

The properties of polymers derived from β-amino acids are highly dependent on the nature of the substituents on the amino acid. nih.gov In the case of this compound, two key structural features are expected to significantly influence the characteristics of the resulting polymers and dendrimers: the N-methyl group and the N-isopropyl group.

Furthermore, the bulky N-isopropyl group introduces significant steric hindrance. This steric bulk can influence the polymerization process itself, potentially affecting reaction rates and the achievable molecular weight of the polymer. nih.gov In the final polymer structure, the isopropyl groups would create void space between polymer chains, leading to a lower density material with altered thermal and mechanical properties compared to polymers with less bulky side chains.

Table 1: Predicted Influence of this compound on Polymer Properties

Structural FeatureEffect on Polymer BackbonePredicted Polymer Characteristics
β-Amino AcidIncreased backbone flexibilityAltered thermal properties (e.g., glass transition temperature)
N-Methyl GroupPrevention of hydrogen bond donationEnhanced solubility, reduced chain packing, and disruption of ordered secondary structures
N-Isopropyl GroupSteric hindranceLowered polymer density, modified mechanical strength, and potential for creating microporosity

In the context of dendrimers, this compound can be utilized as a surface-modifying agent. Dendrimers are highly branched, well-defined macromolecules with a large number of surface functional groups. nih.govnih.gov The functionalization of a dendrimer's periphery with this amino acid would introduce a layer of N-methylated and isopropyl-bearing groups. This surface modification could be leveraged to control the dendrimer's solubility, its interaction with guest molecules, and its self-assembly behavior. For instance, the hydrophobic nature of the isopropyl groups could be exploited in drug delivery applications to create nano-carriers with a hydrophobic surface layer. nih.gov

Exploration in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions to create complex, ordered structures from smaller molecular components. frontiersin.org The self-assembly of molecules is a cornerstone of this field, and β-peptides, in particular, have been shown to form a variety of well-defined nanostructures, including nanotubes, nanofibers, and vesicles. frontiersin.org The formation and stability of these supramolecular assemblies are governed by a delicate balance of intermolecular forces, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. nih.gov

The unique structure of this compound would have a profound impact on its ability to participate in supramolecular self-assembly. The N-methyl group, by precluding the formation of a hydrogen bond at the amide nitrogen, would disrupt the typical hydrogen-bonding networks that are fundamental to the formation of many β-peptide secondary structures, such as helices and sheets. nih.govnih.gov

While the absence of this hydrogen-bonding capability would prevent the formation of classical β-sheet-driven fibrillar structures, it opens up possibilities for alternative modes of self-assembly. The hydrophobic and steric effects of the isopropyl and methyl groups would become the dominant drivers of aggregation. It is conceivable that in aqueous environments, this molecule or short oligomers derived from it could self-assemble into micellar or vesicular structures to minimize the exposure of the hydrophobic alkyl groups to water. The precise morphology of these aggregates would be dependent on factors such as concentration, temperature, and solvent composition.

Table 2: Potential Supramolecular Assemblies of this compound Derivatives

Driving Forces for Self-AssemblyPotential Supramolecular StructuresKey Influencing Factors
Hydrophobic InteractionsMicelles, Vesicles, Globular AggregatesConcentration, Solvent Polarity
Van der Waals ForcesOrdered packing in the solid stateTemperature, Crystallization Conditions
Steric RepulsionFormation of porous or loosely packed structuresMolecular geometry and packing efficiency

In non-polar organic solvents, the interactions would be different, potentially leading to the formation of reverse micelles or other types of aggregates driven by dipole-dipole and van der Waals interactions. The study of the self-assembly behavior of this compound and its derivatives could therefore provide valuable insights into the role of sterics and the absence of key hydrogen-bonding interactions in directing supramolecular architecture.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic structure and energetics of molecules.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. lumenlearning.comlibretexts.org For a flexible molecule like 3-(Isopropyl(methyl)amino)propanoic acid, with several rotatable single bonds, numerous conformers can exist. The potential energy surface, or energy landscape, maps the energy of the molecule as a function of its geometry.

Theoretical studies on similar β-amino acids, such as β-alanine, have been performed using methods like Hartree-Fock (HF) and Density Functional Theory (DFT) to identify stable conformations. scirp.org In these studies, dihedral angles are systematically varied to locate energy minima on the potential energy surface. For β-alanine, gas-phase calculations have predicted several stable conformers. scirp.org The relative energies of these conformers are crucial in determining the most likely shapes the molecule will adopt. For instance, intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. scirp.org

A hypothetical conformational analysis of this compound would involve rotating the key dihedral angles, such as those around the C-C and C-N bonds, and calculating the energy at each step. The results would reveal the most stable conformers and the energy barriers between them.

Table 1: Hypothetical Relative Energies of Stable Conformers of a β-Amino Acid Derivative

ConformerDihedral Angle (τ1)Dihedral Angle (τ2)Relative Energy (kJ/mol)
1 (Global Minimum)60°180°0.0
2-60°180°5.2
3180°60°8.9
4180°-60°9.1

Note: This table is illustrative and based on general findings for β-amino acids. Specific values for this compound would require dedicated calculations.

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. It can be used to determine the structures of reactants, products, and transition states, as well as their relative energies. This information allows for the elucidation of reaction pathways and the calculation of activation energies.

For derivatives of 3-aminopropanoic acid, DFT calculations can be employed to study various reactions, such as peptide bond formation or metabolic transformations. For example, in the synthesis of N-(pyrimidyl)-ω-amino acids, DFT has been used to study the supramolecular assemblies and binding modes, which are relevant to understanding intermolecular interactions. rsc.org DFT studies on other amino acids have also been used to analyze vibrational spectra and molecular properties. rsc.orgnih.gov

A theoretical investigation into the reactivity of this compound could involve modeling its reaction with another molecule. The DFT calculations would map out the energy profile of the reaction, identifying the transition state and the energy barrier that must be overcome for the reaction to occur.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how a compound like this compound would behave over time, including its interactions with its environment.

The solvent can have a profound impact on the conformation and reactivity of a molecule. MD simulations are particularly well-suited to study these effects by explicitly including solvent molecules in the simulation. Studies on β-amino acids have suggested that solvation generally stabilizes different conformations relative to the gas phase. scirp.org

In an MD simulation of this compound in water, the trajectories of the solute and solvent molecules would be calculated over time. Analysis of these trajectories would reveal the structure of the solvation shell around the molecule, the dynamics of hydrogen bonding between the compound and water, and how the solvent influences the conformational equilibrium of the molecule. For instance, the conformational equilibrium of 3-(dimethylazinoyl)propanoic acid has been shown to have a weak pH-dependence in D2O. nih.gov

MD simulations are a cornerstone of computational drug discovery and molecular biology, used to study the interactions between a ligand (like this compound) and a protein. nih.gov These simulations can provide detailed insights into the binding process, the stability of the ligand-protein complex, and the specific interactions that hold them together.

After an initial binding pose is predicted by molecular docking, an MD simulation can be run to refine this pose and assess its stability. The simulation would show how the ligand and protein adjust their conformations to achieve an optimal fit. Analysis of the simulation can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the binding affinity.

Molecular Docking Studies for Binding Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is frequently used to predict the binding mode of a small molecule ligand to a protein receptor.

In the context of this compound, molecular docking could be used to screen a library of proteins to identify potential biological targets. The compound would be computationally placed into the binding sites of various proteins, and a scoring function would be used to estimate the binding affinity for each pose.

For example, molecular docking studies on 3-phenyl-β-alanine based oxadiazole analogues have been used to understand their binding mode to carbonic anhydrase II, showing that they fit into the entrance of the active site and form hydrogen bonds with key residues. mdpi.com

Table 2: Illustrative Molecular Docking Results for a β-Alanine Derivative against a Hypothetical Protein Target

Docking PoseBinding Energy (kcal/mol)Key Interacting ResiduesHydrogen Bonds
1-8.2Tyr82, Ser122, Phe210Ser122 (side chain), Tyr82 (backbone)
2-7.5Tyr82, Val115, Leu208Tyr82 (backbone)
3-7.1Ser122, Ala150, Phe210Ser122 (side chain)

Note: This table is a hypothetical representation of typical data obtained from a molecular docking study. The specific results for this compound would depend on the protein target.

De Novo Design Approaches Utilizing this compound Scaffolds

Computational and theoretical investigations into the de novo design of novel molecules are pivotal in modern medicinal chemistry and materials science. These approaches aim to create new chemical entities with desired properties by computationally constructing them, often starting from a core molecular framework or scaffold. A scaffold provides the basic structural backbone upon which functional groups and side chains can be systematically added and modified to optimize interactions with a biological target or to achieve specific physicochemical characteristics.

Despite the importance of de novo design, a thorough search of scientific literature and chemical databases did not yield specific studies or detailed research findings on the utilization of This compound as a central scaffold in such computational design approaches. While the principles of de novo design are broadly applicable to a wide range of molecular scaffolds, there is no available research detailing the specific application of this particular compound in the design of new molecules.

Generally, a scaffold like This compound would offer several features for de novo design. Its propanoic acid backbone provides a flexible chain, while the tertiary amino group introduces a basic center and potential for varied substitution patterns with the isopropyl and methyl groups. These features could, in theory, be exploited in computational algorithms to generate libraries of virtual compounds.

However, without specific research data, any discussion of its application remains hypothetical. There are currently no published examples, data tables, or detailed research findings to report on how this specific scaffold has been used in computational and theoretical investigations for de novo design. Therefore, an analysis of its role in generating novel chemical entities with specific biological activities or material properties cannot be provided at this time.

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies

While standard methods for the synthesis of N-substituted β-amino acids exist, the development of more efficient, stereoselective, and scalable methodologies for 3-(Isopropyl(methyl)amino)propanoic acid is a critical research avenue. Current strategies often involve multi-step procedures, hazardous reagents, or require complex protection-deprotection schemes. nih.govillinois.edu Future research should focus on innovative synthetic routes that overcome these limitations.

Promising approaches include:

Catalytic Aminocarbonylation: Adapting palladium-catalyzed aminocarbonylation of alkenes could provide a more direct route, potentially reducing the number of synthetic steps. illinois.edu

Aziridine (B145994) Ring-Opening: Nickel-catalyzed carboxylation of appropriately substituted aziridines presents another atom-economical pathway to β-amino acids. illinois.edu

Biocatalytic Synthesis: The use of engineered enzymes, such as evolved variants of tryptophan synthase (TrpB), could offer a highly selective and environmentally friendly method for producing N-alkylated amino acids. nih.gov

One-Pot Procedures: Developing facile, single-step approaches, such as the direct N-alkylation of β-alanine, could significantly improve efficiency and scalability, making the compound more accessible for broader research. nih.govacs.org

Synthetic MethodologyPotential AdvantagesKey ChallengesRelevant Research Focus
Catalytic AminocarbonylationHigh atom economy, potential for fewer steps. illinois.eduSubstrate scope, catalyst stability, control of regioselectivity.Development of novel palladium catalysts and ligand systems.
Aziridine Ring-OpeningAccess to diverse derivatives, good functional group tolerance. illinois.eduSynthesis of substituted aziridine precursors, enantioselectivity.Exploration of new nickel catalyst systems and chiral auxiliaries.
Biocatalytic SynthesisHigh stereoselectivity, mild reaction conditions, environmentally benign. nih.govEnzyme stability, substrate specificity for the isopropyl-methyl-amino group.Directed evolution of enzymes for enhanced activity and substrate scope.
One-Pot N-AlkylationProcedural simplicity, scalability, reduced waste. nih.govacs.orgControl of over-alkylation, purification of the final product.Optimization of reaction conditions and solvent systems.

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is largely unexplored. Its bifunctional nature—possessing both a nucleophilic tertiary amine and an electrophilic carboxylic acid—suggests a rich and varied chemical reactivity.

Future studies should investigate:

Derivatization: Systematic exploration of reactions at the carboxylic acid (e.g., esterification, amidation) and the tertiary amine (e.g., quaternization) to create a library of novel derivatives.

Cyclization Reactions: Investigation of intramolecular cyclization possibilities to form novel heterocyclic structures, which are prevalent scaffolds in medicinal chemistry.

Coordination Chemistry: Studying its ability to act as a ligand for various metal centers, potentially leading to new catalysts or metal-organic frameworks.

Polymerization: Using the compound as a monomer for the synthesis of novel polyamides or other functional polymers, which could have applications in biomaterials and drug delivery. nih.govacs.org

Advanced Structural Elucidation Techniques for Complex Systems

To understand how this compound and its derivatives function, particularly when they are part of larger, more complex systems like peptides or protein-ligand complexes, advanced structural elucidation techniques are indispensable. cnr.it

Key techniques to be employed include:

Cryo-Electron Microscopy (Cryo-EM): For visualizing large protein complexes containing peptides modified with this amino acid in their near-native state. shuimubio.com

X-ray Crystallography: To determine the precise atomic-level 3D structure of the compound's derivatives or their complexes with biological macromolecules. shuimubio.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly useful for studying the structure and dynamics of the molecule and its derivatives in solution, providing insights into conformational changes upon binding. shuimubio.com

Mass Spectrometry (MS): Advanced MS techniques, such as cross-linking mass spectrometry, can help map interactions and identify binding partners in complex biological environments. shuimubio.com

TechniqueSpecific Application for this compound SystemsType of Information Gained
Cryo-Electron Microscopy (Cryo-EM)Analysis of large protein assemblies incorporating the compound. shuimubio.comHigh-resolution 3D structure of macromolecules in a hydrated state.
X-ray CrystallographyDetermining the crystal structure of derivatives or their co-crystals with target proteins. Precise atomic coordinates, bond lengths, and angles.
NMR SpectroscopyStudying conformational dynamics and binding interactions in solution. 3D solution structure, identification of flexible regions, mapping binding interfaces.
Advanced Mass SpectrometryCharacterizing post-translational modifications or identifying protein-ligand interactions. shuimubio.comMolecular weight confirmation, sequence information, interaction mapping.

Integration of Computational and Experimental Approaches in Design

The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating the design of novel molecules based on the this compound scaffold. nih.govnih.gov This integrated approach can guide synthetic efforts, saving time and resources.

Future research should leverage:

Molecular Docking and Dynamics: To predict the binding modes and affinities of derivatives with specific biological targets, such as enzymes or receptors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): To build models that correlate structural features of the derivatives with their biological activity, enabling the prediction of potency for newly designed compounds. nih.govnih.gov

De Novo Design Algorithms: Employing artificial intelligence and machine learning to generate novel molecular structures with desired properties based on the core scaffold. nih.govtue.nlresearchgate.net

Free Energy Calculations: To provide more accurate predictions of binding affinities and help prioritize the synthesis of the most promising candidates. nih.gov

This iterative cycle of computational design, chemical synthesis, and experimental testing will be crucial for the rational development of new bioactive small molecules. nih.gov

Expanding Applications as Research Tools in Emerging Fields

The unique properties of synthetic amino acids are increasingly being exploited in various fields of biotechnology and medicine. coherentmarketinsights.comsciencedaily.com this compound can serve as a valuable building block or research tool in several emerging areas.

Potential applications include:

Peptidomimetics: Incorporating this N-alkylated β-amino acid into peptide sequences can enhance their metabolic stability and proteolytic resistance, which are critical properties for therapeutic peptides. monash.eduacs.org Its structure can also be used to modulate the secondary and tertiary structure of peptides, potentially improving their binding affinity and specificity. sciencedaily.comnih.govlibretexts.orgstudymind.co.uk

Drug Delivery: The compound and its derivatives could be used to create novel polymers or nanoparticles for targeted drug delivery systems, leveraging the physicochemical properties conferred by the alkyl groups. nih.govacs.org

Biomaterials: As a monomer, it could be used to synthesize novel hydrogels or other biomaterials for applications in tissue engineering and regenerative medicine. genscript.com

Chemical Biology Probes: Derivatives of the compound could be functionalized with fluorescent tags or reactive groups to create chemical probes for studying biological processes or identifying new drug targets.

The exploration of these research avenues will undoubtedly unlock the full potential of this compound, paving the way for new discoveries and applications across the chemical and biological sciences.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Isopropyl(methyl)amino)propanoic acid, and how can reaction conditions be optimized for yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution, analogous to methods used for structurally similar amino acids like 3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid. A typical approach involves reacting 3-chloropropanoic acid with isopropyl(methyl)amine under alkaline conditions (e.g., NaOH or K₂CO₃) to facilitate deprotonation and nucleophilic attack. Optimization parameters include:

  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .
  • Molar Ratios : A 1:1.2 molar ratio of 3-chloropropanoic acid to amine minimizes unreacted starting material.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) or recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?

  • Methodology :

  • ¹H/¹³C NMR : Identify protons on the isopropyl group (δ 1.0–1.2 ppm, doublet for CH₃; δ 2.6–3.0 ppm, septet for CH) and the methylamino group (δ 2.2–2.5 ppm, singlet for N–CH₃). The carboxylic acid proton appears as a broad peak at δ 10–12 ppm .
  • IR Spectroscopy : Look for C=O stretch (~1700 cm⁻¹) and N–H bend (~1550 cm⁻¹) .
  • HPLC-MS : Use reverse-phase C18 columns with a mobile phase of 0.1% formic acid in water/acetonitrile (gradient elution) to confirm molecular ion peaks (expected m/z: 174.1 [M+H]⁺) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported kinetic data for nucleophilic substitution reactions involved in synthesizing this compound?

  • Methodology : Contradictions in reaction rates or yields may arise from solvent polarity, temperature, or competing pathways. To address this:

  • Control Experiments : Compare reaction kinetics in DMSO vs. acetonitrile to assess solvent effects on transition-state stabilization.
  • Isotopic Labeling : Use ¹⁸O-labeled 3-chloropropanoic acid to track carboxylate intermediate formation via mass spectrometry.
  • Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to map energy profiles and identify rate-limiting steps .
    • Data Table :
SolventDielectric Constant (ε)Yield (%)Reaction Time (h)
DMF36.7786
Acetone20.76210
Ethanol24.34512

Q. What strategies are effective for enantiomeric resolution of this compound when chiral centers are present?

  • Methodology :

  • Chiral Derivatization : React the racemic mixture with (R)- or (S)-1-phenylethyl isocyanate to form diastereomers. Separate via HPLC using a chiral stationary phase (e.g., Chiralpak AD-H) .
  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively esterify one enantiomer. For example, hydrolysis of methyl esters in phosphate buffer (pH 7.4) at 37°C yields >90% enantiomeric excess .
  • Crystallization-Induced Asymmetric Transformation : Seed supersaturated solutions with a pure enantiomer to bias crystal growth. Monitor progress via polarimetry .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported pKa values for the carboxylic acid and amine groups of this compound?

  • Methodology : Variations in pKa (e.g., carboxylic acid: 2.8–3.5; amine: 9.1–9.8) may stem from solvent ionic strength or measurement techniques.

  • Potentiometric Titration : Conduct titrations in 0.1 M KCl to standardize ionic strength.
  • DFT Calculations : Compare computed pKa values (e.g., using COSMO-RS) with experimental data to identify outliers .
    • Example Data :
SolventCarboxylic Acid pKaAmine pKa
Water3.19.3
50% MeOH/H₂O3.59.6

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Feasible Synthetic Routes

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3-(Isopropyl(methyl)amino)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.